7-butyl-5-(ethylthio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
7-butyl-5-ethylsulfanyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2S/c1-5-7-8-9-15-11-10(12(16-9)21-6-2)13(19)18(4)14(20)17(11)3/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDNOXATFVGLNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(C(=N1)SCC)C(=O)N(C(=O)N2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution
The displacement of chloro groups by tert-butoxide or ethanethiolate proceeds via an S$$ _N$$Ar mechanism. Electron-withdrawing groups (e.g., diones) activate the pyrimidine ring toward nucleophilic attack. Kinetic studies reveal second-order dependence on nucleophile concentration, with activation energies of 45–60 kJ/mol.
Oxidative Coupling
In cases where thiols are oxidized during synthesis, sodium tungstate catalyzes the regeneration of thioethers from sulfoxides. For example, treating 5-(ethylsulfinyl) intermediates with hydrogen peroxide in acetic acid at 80°C restores the thioether functionality with 92% efficiency.
Industrial Applications and Scalability
The patent-pending method in demonstrates scalability to kilogram quantities using continuous flow reactors. Key parameters include:
- Residence time : 120 minutes
- Temperature : 50°C
- Solvent recovery : 95% via distillation This protocol reduces waste by 40% compared to batch processes, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
7-butyl-5-(ethylthio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-butyl-5-(ethylthio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Diversity
The pharmacological and physicochemical properties of pyrimido[4,5-d]pyrimidines are highly substituent-dependent. Below is a comparative analysis of key analogs:
Key Observations :
- Butyl/ethylthio substitutions in the target compound may improve membrane permeability compared to polar groups (e.g., amino or morpholinomethyl in compound 11) .
- Aryl substituents (e.g., 4-methoxyphenyl in compound 2 ) reduce synthetic yields due to steric effects .
Conventional vs. Multicomponent Reactions (MCRs)
- Conventional routes (e.g., annulation with formaldehyde) often yield 30–55% (compound 11 ) .
- MCRs (e.g., using aminouracils and aldehydes) offer higher efficiency and reduced purification steps, as reported for tetrahydropyrimido[4,5-d]pyrimidines .
Microwave-assisted synthesis () further enhances reaction rates and yields for hexahydropyrimido[4,5-d]pyrimidines (e.g., compounds 70 , 72 ) .
Kinase Inhibition
- Pyrimido[4,5-d]pyrimidine-2,4-dione derivatives (e.g., BTK inhibitors in ) exhibit IC50 values in the nanomolar range, attributed to hydrogen bonding with kinase active sites .
- The ethylthio group in the target compound may mimic sulfur-containing pharmacophores in kinase inhibitors (e.g., ibrutinib) .
Supramolecular Interactions
Biological Activity
Synthesis of 7-butyl-5-(ethylthio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
The synthesis of this compound typically involves multi-step organic reactions which include:
- Formation of the Pyrimidine Core : The initial step often involves the condensation of appropriate aldehydes or ketones with urea or thiourea derivatives.
- Ethylthio Group Introduction : This can be achieved through nucleophilic substitution reactions where an ethylthio group is introduced at the 5-position.
- Dimethylation : Methyl groups are added at the 1 and 3 positions using methylating agents such as dimethyl sulfate or methyl iodide.
The final product is purified through recrystallization or chromatography techniques to ensure high purity for biological testing.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrimidine derivatives. For instance, compounds structurally similar to This compound have shown significant inhibition of eukaryotic elongation factor-2 kinase (eEF-2K), which plays a crucial role in protein synthesis and cancer cell proliferation.
- Inhibition Studies : In vitro assays demonstrated that certain pyrimidine derivatives can inhibit eEF-2K with IC50 values in the range of 420 nM to 930 nM . This suggests that modifications to the pyrimidine structure can enhance biological activity against cancer cells.
The mechanism by which This compound exerts its biological effects likely involves:
- Targeting Kinases : By inhibiting kinases like eEF-2K, these compounds disrupt the signaling pathways that promote tumor growth and survival.
- Interference with Protein Synthesis : The inhibition of eEF-2K leads to reduced protein synthesis in cancer cells, ultimately resulting in apoptosis or reduced cell proliferation.
Case Studies
Several studies have explored the biological effects of similar compounds:
- Study on eEF-2K Inhibition : A study screened a series of pyrido[2,3-d]pyrimidine derivatives for their ability to inhibit eEF-2K. Compounds that closely resemble our target showed promising results in reducing kinase activity in breast cancer cell lines .
- Antiviral Activity Research : Other derivatives have been evaluated for their antiviral properties. For instance, modifications at various positions significantly affected their biological activity and potency against viral targets .
Data Table
Q & A
Q. What are the primary synthetic routes for 7-butyl-5-(ethylthio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step modifications of pyrimidine precursors. A common approach includes:
- Iodination : Use iodine in acidic media to introduce sulfur-containing groups without disrupting the pyrimidine core .
- Alkylation : Introduce butyl and ethylthio groups via nucleophilic substitution under controlled pH (6–8) and temperature (60–80°C) to minimize side reactions .
- Cyclization : Achieve ring closure using catalysts like Pd(OAc)₂ in anhydrous solvents (e.g., DMF) .
Key Variables :
| Variable | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–80°C | Higher temps risk decomposition |
| pH | 6–8 | Prevents undesired protonation |
| Solvent Polarity | Moderate (e.g., DMF) | Enhances solubility and reaction kinetics |
Q. What spectroscopic techniques are most effective for characterizing the molecular structure of this compound?
- Methodological Answer : Combine multiple techniques for unambiguous structural confirmation:
- ¹H/¹³C NMR : Identify substituents (e.g., butyl CH₂ groups at δ ~1.3–1.6 ppm) and aromatic protons .
- IR Spectroscopy : Detect functional groups (e.g., C=S stretch at ~1650 cm⁻¹) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ peak at m/z ~350–400) .
Reference Data :
| Technique | Key Peaks/Data | Source |
|---|---|---|
| ¹H NMR | δ 11.26 (s, NH), δ 4.89 (s, 5-H) | |
| IR | ν = 1697 cm⁻¹ (C=O), 1582 cm⁻¹ (C=N) |
Advanced Questions
Q. How can researchers resolve contradictions in reported reactivity or stability data for this compound across studies?
- Methodological Answer : Discrepancies often arise from:
- Impurity Profiles : Use HPLC-MS to identify by-products (e.g., incomplete alkylation intermediates) .
- Environmental Factors : Control humidity (<30% RH) during synthesis to prevent hydrolysis of the ethylthio group .
- Isomerism : Employ 2D NMR (e.g., NOESY) to distinguish regioisomers .
Resolution Workflow :
Replicate reported conditions.
Characterize intermediates and products rigorously.
Use statistical tools (e.g., ANOVA) to assess variable significance .
Q. What strategies optimize regioselectivity during functional group substitutions (e.g., at the pyrimidine N3 position)?
- Methodological Answer :
- Steric Effects : Bulkier reagents (e.g., tert-butyl groups) favor substitution at less hindered positions .
- Electronic Effects : Electron-withdrawing groups (e.g., NO₂) direct reactions to electron-rich sites.
- Catalytic Control : Use Pd-mediated cross-coupling for precise C-S bond formation .
Case Study :
Substitution at the 5-position with ethylthio groups achieved 85% yield using Pd(OAc)₂ and thiourea derivatives in DMF at 70°C .
Q. How can computational chemistry predict the biological activity or metabolic pathways of this compound?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases) .
- DFT Calculations : Predict reactive sites via frontier molecular orbital analysis (e.g., HOMO-LUMO gaps) .
- ADMET Prediction : Tools like SwissADME estimate solubility (LogP ~2.5) and metabolic stability .
Data Contradiction Analysis
Q. Why do different studies report varying melting points for this compound?
- Methodological Answer : Variations arise from:
- Polymorphism : Recrystallize from solvents like ethanol or acetonitrile to isolate stable polymorphs .
- Purity : Use DSC to correlate melting point with purity (>98% purity: m.p. 200–202°C) .
Recommendations : - Report solvent used for crystallization.
- Include purity data (HPLC) in publications .
Experimental Design
Q. How to design a robust assay for evaluating the compound’s enzyme inhibition potential?
- Methodological Answer :
- Kinetic Assays : Use fluorescence-based assays (e.g., ATPase activity with mant-ATP) at varying inhibitor concentrations (1–100 µM) .
- Controls : Include positive (e.g., staurosporine) and solvent controls (e.g., DMSO <0.1%).
- Data Analysis : Fit dose-response curves to calculate IC₅₀ values using GraphPad Prism .
Advanced Synthesis Challenges
Q. What are the challenges in scaling up the synthesis of this compound while maintaining yield?
- Methodological Answer :
- Heat Transfer : Use jacketed reactors for exothermic steps (e.g., cyclization) .
- Solvent Recovery : Implement distillation systems for DMF reuse .
- Process Analytical Technology (PAT) : Monitor reactions in real-time via FTIR probes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
